Autotaxin-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

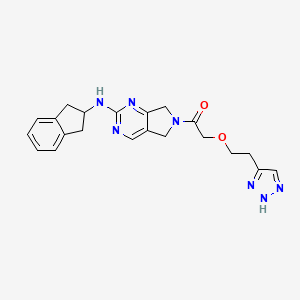

Molecular Formula |

C21H23N7O2 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

1-[2-(2,3-dihydro-1H-inden-2-ylamino)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(2H-triazol-4-yl)ethoxy]ethanone |

InChI |

InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27) |

InChI Key |

ILOFWCAZDNILKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC3=NC=C4CN(CC4=N3)C(=O)COCCC5=NNN=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Autotaxin-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the biosynthesis of lysophosphatidic acid (LPA), a signaling phospholipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in numerous diseases, including fibrosis, inflammation, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of Autotaxin-IN-1, a potent and selective inhibitor of autotaxin.

This compound emerged from a structure-based drug design program aimed at identifying novel therapeutic agents for osteoarthritis pain.[1] An initial high-throughput screening campaign identified an aminopyrimidine series with moderate potency, which served as the starting point for lead optimization. X-ray crystallography was instrumental in elucidating the binding mode of these initial hits, enabling the rational design of more potent analogs. This effort culminated in the discovery of a lead compound, now known as this compound, with a favorable potency, pharmacokinetic profile, and a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related, well-characterized autotaxin inhibitor, PF-8380, for comparative purposes.

Table 1: In Vitro Potency of Autotaxin Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Autotaxin | Biochemical Assay | 2.2 nM | [2] |

| PF-8380 | Autotaxin | Isolated Enzyme Assay | 2.8 nM | [3] |

| PF-8380 | Autotaxin | Human Whole Blood | 101 nM | [3] |

Table 2: Physicochemical Properties

| Compound | Molecular Formula |

| This compound | C21H23N7O2 |

Signaling Pathway

Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream signaling events. These pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, regulate fundamental cellular processes such as proliferation, migration, and survival. The inhibition of autotaxin by this compound effectively reduces the production of LPA, thereby attenuating these downstream signaling events.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Autotaxin Activity Assay (Amplex Red Method)

This protocol is a representative method for determining the in vitro potency of autotaxin inhibitors.

Materials:

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) as substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and NaCl)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of the 96-well plate.

-

Prepare a reaction mixture containing assay buffer, Amplex Red, HRP, and choline oxidase.

-

Add the reaction mixture to each well.

-

Initiate the enzymatic reaction by adding a solution of recombinant autotaxin and LPC to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) at multiple time points.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Model of Osteoarthritis Pain

This protocol describes a common preclinical model to evaluate the efficacy of autotaxin inhibitors in reducing osteoarthritis-related pain.

Animal Model:

-

Male Lewis rats.

Induction of Osteoarthritis:

-

Anesthetize the rats.

-

Surgically induce osteoarthritis in one knee joint by, for example, medial meniscal transection (MMT) or intra-articular injection of monosodium iodoacetate (MIA).

-

Allow the animals to recover for a specified period (e.g., 2-4 weeks) for the development of pain-like behaviors.

Drug Administration:

-

Administer this compound or vehicle orally at desired doses.

Pain Assessment:

-

Measure pain-related behaviors at baseline and at various time points after drug administration.

-

Commonly used methods include:

-

Von Frey test: Assess mechanical allodynia by measuring the paw withdrawal threshold to calibrated von Frey filaments.

-

Incapacitance testing: Measure weight-bearing distribution between the hind limbs as an indicator of joint pain.

-

Data Analysis:

-

Compare the pain-related behaviors in the drug-treated group to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).

Experimental Workflow for Discovery and Development

The discovery and development of this compound followed a structured workflow, from initial hit identification to in vivo validation.

Caption: A simplified workflow for the discovery and development of this compound.

Conclusion

This compound is a potent and selective inhibitor of autotaxin discovered through a rigorous structure-based drug design approach. Its favorable in vitro and in vivo properties make it a valuable tool for further investigation of the role of the ATX-LPA signaling axis in various diseases and a promising candidate for therapeutic development, particularly in the context of osteoarthritis pain. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of this important research compound.

References

- 1. Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Autotaxin-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autotaxin-IN-1 is a highly potent and selective inhibitor of autotaxin (ATX), the enzyme responsible for the biosynthesis of the signaling lipid lysophosphatidic acid (LPA). By targeting ATX, this compound effectively downregulates the ATX-LPA signaling axis, a pathway implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its role in the broader signaling context.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the active site of autotaxin (ENPP2), a secreted lysophospholipase D.[1][2] Autotaxin's primary function is the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[3][4][5] LPA, in turn, acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), specifically LPA receptors 1-6 (LPAR1-6).[3][4][5][6] The activation of these receptors initiates a cascade of downstream signaling events that influence a wide range of cellular functions.

By inhibiting autotaxin, this compound effectively reduces the production of LPA, thereby attenuating the downstream signaling cascades mediated by LPARs. This interruption of the ATX-LPA axis is the fundamental mechanism by which this compound modulates cellular behavior and exhibits its therapeutic potential.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and ex vivo assays. The following table summarizes the key quantitative data for this inhibitor.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2.2 nM | ex vivo human whole blood assay | [1][4] |

| IC50 | 2 nM | Human plasma assay | [7] |

Signaling Pathway

The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the point of intervention for this compound.

Experimental Protocols

The determination of the inhibitory potency of this compound, specifically its IC50 value, is a critical experimental procedure. The following is a detailed methodology based on the principles of the choline-release assay, a common method for assessing autotaxin activity.[7][8]

Principle of the Choline-Release Assay

This assay measures the activity of autotaxin by quantifying the amount of choline produced from the hydrolysis of the substrate lysophosphatidylcholine (LPC). The released choline is then used in a series of enzymatic reactions that result in a colorimetric or fluorometric signal, which is inversely proportional to the inhibitory activity of the compound being tested.[8][9]

Materials and Reagents

-

Recombinant human autotaxin

-

Lysophosphatidylcholine (LPC) (e.g., oleoyl-LPC)

-

This compound

-

Assay Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl2, 30 µM CoCl2, 0.05% Triton X-100

-

Choline Detection Reagent: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 50 U/ml horseradish peroxidase, 18 U/ml choline oxidase, 5 mM 4-aminoantipyrine, and 3 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 555 nm

Experimental Workflow

The following diagram outlines the key steps in determining the IC50 of this compound.

Detailed Procedure

-

Preparation of Reagents: Prepare all buffers and reagents as described in section 4.2. A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted to obtain a range of concentrations for IC50 determination.

-

Assay Setup: In a 96-well microplate, add the assay buffer, recombinant human autotaxin, and the various concentrations of this compound or vehicle control to the appropriate wells.

-

Pre-incubation: The plate is typically pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the LPC substrate to all wells.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 18 hours), allowing the enzymatic reaction to proceed.[8]

-

Detection: Following incubation, the choline detection reagent is added to each well. This will stop the autotaxin reaction and initiate the colorimetric reaction.

-

Measurement: The absorbance of each well is measured at 555 nm using a microplate reader.

-

Data Analysis: The absorbance values are converted to the percentage of inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve using appropriate software.

Conclusion

This compound is a potent and specific inhibitor of autotaxin, a key enzyme in the production of the signaling lipid LPA. Its mechanism of action is centered on the direct inhibition of autotaxin's enzymatic activity, leading to a reduction in LPA levels and subsequent attenuation of LPA receptor-mediated signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and the broader ATX-LPA signaling axis. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the context and practical application of this important research tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of ATX-1d Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action for the novel Autotaxin inhibitor, ATX-1d. It covers the molecular interactions, signaling pathways, experimental validation, and quantitative efficacy, offering a comprehensive resource for professionals in the field of oncology and drug development.

Executive Summary

ATX-1d is a novel small molecule inhibitor targeting Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. By inhibiting ATX, ATX-1d effectively reduces the production of LPA from its precursor, lysophosphatidylcholine (LPC). This disruption of the ATX-LPA-LPAR signaling axis has significant implications for cancer therapy, particularly in overcoming resistance to conventional chemotherapeutic agents like paclitaxel. In vitro studies have demonstrated that ATX-1d is non-cytotoxic as a standalone agent but significantly enhances the potency of paclitaxel in cancer cell lines. This guide details the underlying mechanisms and experimental data supporting the therapeutic potential of ATX-1d.

Core Mechanism of Action

The primary mechanism of action of ATX-1d is the direct inhibition of the enzymatic activity of Autotaxin. ATX is a secreted lysophospholipase D that catalyzes the conversion of LPC to LPA.[1][2][3] LPA is a potent signaling lipid that interacts with at least six G protein-coupled receptors (LPAR1-6) to activate downstream pathways involved in cell survival, proliferation, migration, and chemoresistance.[1][2][4]

ATX-1d binds to ATX, preventing the hydrolysis of LPC and thereby reducing the bioavailability of LPA.[1][5] This leads to the downregulation of pro-survival signaling cascades that are often exploited by cancer cells to resist treatment.[5][6] The inhibition of this axis by ATX-1d has been shown to re-sensitize resistant cancer cells to chemotherapy.

Affected Signaling Pathways

The ATX-LPA-LPAR signaling axis is a central hub for multiple downstream pathways implicated in cancer progression and therapeutic resistance.[1][4][5] By reducing LPA levels, ATX-1d indirectly modulates these critical pathways:

-

PI3K-AKT and RAS-MAPK Pathways: These are key pro-survival and proliferative pathways that are activated by LPA signaling. Inhibition by ATX-1d helps to suppress these signals, thereby impeding cancer cell growth and survival.[1][5]

-

NF-κB Pathway: This pathway is involved in anti-apoptotic processes. By downregulating LPA-mediated activation of NF-κB, ATX-1d can promote apoptosis in cancer cells, particularly in the presence of chemotherapeutic agents.[1][5]

-

DNA Repair Mechanisms and Angiogenesis: The ATX-LPA axis has been shown to augment DNA repair and promote the formation of new blood vessels, both of which contribute to tumor growth and resistance. ATX-1d helps to counteract these effects.[1][5]

The following diagram illustrates the central role of ATX in this signaling cascade and the point of intervention for ATX-1d.

Quantitative Data Summary

The efficacy of ATX-1d has been quantified through various in vitro assays. The data highlights its potency as an ATX inhibitor and its synergistic effect with paclitaxel.

| Parameter | Value | Cell Line(s) | Source |

| ATX-1d IC₅₀ | 1.8 ± 0.3 µM | - | [1][5][6][7][8] |

| BMP-22 IC₅₀ (Control) | 0.2 ± 0.1 µM | - | [1][5][8] |

| Paclitaxel Potency Increase (with ATX-1d) | 10-fold | 4T1 Murine Breast Carcinoma | [1][5][6][7] |

| Paclitaxel Potency Increase (with ATX-1d) | 4-fold | A375 Human Melanoma | [1][5][6][7] |

| ATX-1d Cytotoxicity (as single agent) | Non-cytotoxic up to 20 µM | 4T1 and A375 | [1][8] |

Experimental Protocols and Workflows

The identification and validation of ATX-1d involved a multi-step process combining computational modeling and in vitro experimentation.

The general experimental workflow is depicted below.

-

Molecular Docking:

-

The 3D structure of the target protein Autotaxin (PDB ID: 6W35) was obtained from the RCSB Protein Data Bank.[1]

-

A library of compounds, including ATX-1d, was prepared and energy minimized using MMFF94 force field.[1]

-

Docking simulations were performed to predict the binding pose and affinity of the compounds within the ATX active site.

-

-

Molecular Dynamics (MD) Simulations:

-

The docked complex of ATX and ATX-1d was subjected to 100 ns MD simulations to evaluate the stability of the binding pose over time.[5]

-

Root Mean Square Deviation (RMSD) was calculated to assess the conformational stability of the ligand-protein complex.

-

-

Binding Affinity Calculations (MM-GBSA):

-

ATX Enzyme Inhibition Assay:

-

Purified human recombinant ATX (hATX) was used.[5]

-

A fluorogenic LPC-like substrate (e.g., FS-3) was used to measure ATX enzymatic activity.[8]

-

ATX was incubated with varying concentrations of ATX-1d (or control inhibitor BMP-22).[1][5]

-

The reaction was initiated by adding the substrate, and the fluorescence intensity was measured over time to determine the rate of hydrolysis.

-

Data were plotted as a dose-response curve to calculate the IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[1][5][8]

-

-

Cell Viability and Combination Therapy Assays:

-

4T1 murine breast cancer cells and A375 human melanoma cells were cultured under standard conditions.[1]

-

For single-agent cytotoxicity, cells were treated with increasing concentrations of ATX-1d for up to 72 hours.[1]

-

For combination studies, cells were pre-treated with a non-cytotoxic concentration of ATX-1d (3 µM) for 24 hours.[1]

-

Following pre-treatment, cells were exposed to increasing concentrations of paclitaxel for an additional 48 hours.[1]

-

Cell viability was assessed using a standard method (e.g., MTT or resazurin-based assay).

-

The results were used to determine the shift in paclitaxel's IC₅₀ and quantify the enhancement in its potency.

-

Conclusion and Future Directions

ATX-1d represents a promising therapeutic agent that operates through a well-defined mechanism of action: the inhibition of Autotaxin and the subsequent disruption of the pro-survival ATX-LPA-LPAR signaling axis.[1][6] Its ability to significantly enhance the efficacy of paclitaxel in preclinical models, without exhibiting intrinsic cytotoxicity, positions it as a strong candidate for combination therapy in cancers that have developed resistance to standard treatments.[1][5][7]

Future research should focus on in vivo efficacy and safety profiling of ATX-1d, exploring its potential across a broader range of cancer types, and identifying biomarkers that could predict patient response to ATX-1d-based combination therapies. The insights gained from these studies will be crucial for the clinical translation of this novel therapeutic strategy.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of a Potent Autotaxin Inhibitor: Autotaxin-IN-1

This technical guide provides a comprehensive overview of the synthesis of a representative potent autotaxin inhibitor, herein designated as Autotaxin-IN-1 for the purpose of this document. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and the relevant biological signaling cascade.

Core Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process commencing from the commercially available (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate. The pathway involves the formation of a key bicyclic pyrrolidine core, followed by functionalization to yield the final active inhibitor.

Diagram of the this compound Synthesis Pathway

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Starting Material | Product | Reagents & Conditions | Yield (%) |

| 1 | (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate | (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | LiBH4, THF, -5°C to rt | 95 |

| 2 | (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | ((3S,4S)-1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)bis(methylene) dimesylate | MsCl, Et3N, DCM, 0°C to rt | 98 |

| 3 | ((3S,4S)-1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)bis(methylene) dimesylate | tert-Butyl (3aR,6aS)-1-tosyl-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | p-Toluenesulfonamide, NaH, DMF | 75 |

| 4 | tert-Butyl (3aR,6aS)-1-tosyl-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | (3aR,6aS)-2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[3,4-c]pyrrole | TFA, DCM | 92 |

| 5 | (3aR,6aS)-2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[3,4-c]pyrrole | This compound | (S)-1-(4-(Thiophen-3-yl)phenyl)ethan-1-amine, NaBH(OAc)3, DCE | 85 |

Detailed Experimental Protocols

Step 1: Synthesis of (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (2)

To a solution of (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -5°C is added lithium borohydride (LiBH4, 2.5 eq) portion-wise. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 16 hours. The reaction is quenched by the slow addition of water, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the diol product as a colorless oil.

Step 2: Synthesis of ((3S,4S)-1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)bis(methylene) dimesylate (3)

The diol from the previous step (1.0 eq) is dissolved in dichloromethane (DCM) and triethylamine (Et3N, 3.0 eq) is added. The solution is cooled to 0°C, and methanesulfonyl chloride (MsCl, 2.5 eq) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the dimesylate product.

Step 3: Synthesis of tert-Butyl (3aR,6aS)-1-tosyl-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (4)

To a suspension of sodium hydride (NaH, 2.2 eq) in anhydrous dimethylformamide (DMF) is added p-toluenesulfonamide (1.1 eq) at 0°C. The mixture is stirred for 30 minutes, after which a solution of the dimesylate (1.0 eq) in DMF is added dropwise. The reaction mixture is stirred at room temperature for 18 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the bicyclic pyrrolidine.

Step 4: Synthesis of (3aR,6aS)-2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[3,4-c]pyrrole (5)

The protected bicyclic pyrrolidine (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA, 10 eq) is added. The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and washed with DCM. The aqueous layer is basified with sodium hydroxide and extracted with DCM. The combined organic layers are dried and concentrated to give the deprotected amine.

Step 5: Synthesis of this compound (Final Product)

To a solution of the bicyclic amine (1.0 eq) and (S)-1-(4-(thiophen-3-yl)phenyl)ethan-1-amine (1.1 eq) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with DCM. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by preparative HPLC to afford this compound.

Autotaxin-LPA Signaling Pathway

Autotaxin (ATX) is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then acts as a signaling molecule by binding to a family of G protein-coupled receptors (LPARs), leading to a variety of cellular responses.

Diagram of the ATX-LPA Signaling Pathway

Caption: The Autotaxin-LPA signaling cascade.

Experimental Workflow: Autotaxin Inhibition Assay

The inhibitory activity of synthesized compounds against autotaxin is commonly determined using a fluorometric assay, such as the Amplex® Red assay. This assay indirectly measures ATX activity by detecting the production of choline, a co-product of LPA synthesis.

Diagram of the Autotaxin Inhibition Assay Workflow

Caption: Workflow for the Amplex® Red autotaxin assay.

Detailed Protocol for Autotaxin Inhibition Assay (Amplex® Red)

-

Reagent Preparation :

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2.

-

Amplex® Red stock solution: 10 mM in DMSO.

-

Horseradish Peroxidase (HRP) stock solution: 10 U/mL in assay buffer.

-

Choline Oxidase stock solution: 100 U/mL in assay buffer.

-

LPC substrate stock solution: 10 mM in assay buffer.

-

Test inhibitor stock solution: 10 mM in DMSO, serially diluted to desired concentrations.

-

-

Assay Procedure :

-

In a 96-well black microplate, add 2 µL of the test inhibitor dilutions or DMSO (for control).

-

Add 48 µL of a solution containing autotaxin enzyme in assay buffer to each well.

-

Prepare a substrate master mix containing Amplex® Red (final concentration 50 µM), HRP (final concentration 1 U/mL), choline oxidase (final concentration 0.1 U/mL), and LPC (final concentration 100 µM) in assay buffer.

-

Initiate the reaction by adding 50 µL of the substrate master mix to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at approximately 590 nm.

-

-

Data Analysis :

-

The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Technical Guide: Binding Affinity and Mechanistic Analysis of Autotaxin-IN-1

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2][3][4] It is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[4][5][6] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[3][6][7] The subsequent binding of LPA to its G protein-coupled receptors (LPAR1-6) triggers a wide range of cellular responses, including proliferation, migration, and survival.[3][7] The ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, fibrosis, and inflammation, making ATX a significant therapeutic target.[2][5][8][9]

Autotaxin-IN-1 is a potent inhibitor of autotaxin.[10] This guide provides a detailed overview of its binding affinity, the experimental protocols used for its characterization, and the signaling pathway in which it acts.

Binding Affinity of this compound

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the autotaxin enzyme by 50%.

Table 1: Quantitative Binding Data for this compound

| Compound | Target | Parameter | Value | Reference |

|---|

| this compound | Autotaxin | IC50 | 2.2 nM |[10] |

Autotaxin-LPA Signaling Pathway

Autotaxin is the primary producer of extracellular LPA.[3] It hydrolyzes LPC to generate LPA, which then activates a family of six distinct G protein-coupled receptors (LPAR1-6) to initiate downstream signaling cascades.[7] This pathway is a critical regulator of various physiological and pathological processes.[3][7] Inhibition of ATX by compounds like this compound leads to decreased LPA production and, consequently, reduced activation of all LPA receptors.[8]

Experimental Protocols

The binding affinity and inhibitory potential of compounds like this compound are determined using enzymatic assays that measure autotaxin activity. Below are detailed methodologies for common in vitro assays.

Colorimetric Autotaxin Inhibitor Screening Assay

This assay provides a method for screening human ATX inhibitors by measuring the hydrolysis of a chromogenic substrate.

Principle: Autotaxin cleaves the artificial substrate bis-(p-nitrophenyl) phosphate (BNPP) to liberate p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405-415 nm.[11] The reduction in the rate of p-nitrophenol production in the presence of an inhibitor is proportional to the inhibitor's potency.

Materials:

-

Assay Buffer (e.g., Tris-HCl, pH 9.0, containing NaCl, MgCl2, CaCl2, and Triton X-100)[1]

-

Recombinant Human Autotaxin (ATX) enzyme

-

Autotaxin Substrate: bis-(p-nitrophenyl) phosphate (BNPP)[11]

-

Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a working solution of Assay Buffer. Dilute the ATX enzyme and reconstitute the BNPP substrate in the Assay Buffer according to the manufacturer's instructions.[11]

-

Assay Setup: To a 96-well plate, add the following to designated wells:

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the BNPP substrate solution to all wells.[11]

-

Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.[11]

-

Data Acquisition: Read the absorbance of the plate at a wavelength between 405-415 nm.[11]

-

Data Analysis:

-

Subtract the average absorbance of the Background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% Initial Activity (control) wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Choline-Release Assay

This assay uses the natural substrate of ATX, lysophosphatidylcholine (LPC), and measures the release of choline, one of the reaction products.[12][13]

Principle: This is a coupled enzyme assay. First, ATX hydrolyzes LPC to produce LPA and choline.[12][14] In the second step, choline oxidase oxidizes choline to produce hydrogen peroxide. Finally, in the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a probe (e.g., Amplex Red or a combination of 4-aminoantipyrine and TOPS) to generate a fluorescent or colored product, which is directly proportional to the ATX activity.[12][14]

Materials:

-

Recombinant Human Autotaxin (ATX) enzyme

-

Substrate: Lysophosphatidylcholine (LPC)

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

Detection Probe (e.g., Amplex Red)

-

Test Inhibitor (e.g., this compound)

-

Assay Buffer

-

96-well microplate (black plate for fluorescence)

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

Assay Mixture: Prepare a reaction mixture containing Assay Buffer, LPC, choline oxidase, HRP, and the detection probe.

-

Assay Setup: Add the reaction mixture to the wells of a 96-well plate.

-

Inhibitor Addition: Add the test inhibitor at various concentrations to the designated wells. Add solvent to the control wells.

-

Reaction Initiation: Initiate the reaction by adding the ATX enzyme to all wells (except background wells).

-

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light if using a fluorescent probe.[13]

-

Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 530/590 nm for Amplex Red) or absorbance at appropriate intervals.

-

Data Analysis: Calculate the rate of reaction (slope of the kinetic read). Determine the percent inhibition and calculate the IC50 value as described in the colorimetric assay protocol.

References

- 1. tosoh.co.jp [tosoh.co.jp]

- 2. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autotaxin - Wikipedia [en.wikipedia.org]

- 5. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]

- 6. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

- 10. This compound - Immunomart [immunomart.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

The Role of Autotaxin Inhibitors in the LPA Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis is a critical pathway implicated in a multitude of physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2][3] Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA), in the extracellular space.[3][4][5] LPA exerts its effects by activating at least six G protein-coupled receptors (LPARs 1-6), triggering a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and differentiation.[6][7][8][9] Consequently, inhibiting ATX activity presents a promising therapeutic strategy for a variety of diseases. This technical guide provides an in-depth overview of the ATX-LPA pathway and the role of potent inhibitors in its modulation.

Note on Compound Designation: This document uses PF-8380, a well-characterized and potent Autotaxin inhibitor, as a primary example to illustrate the principles of ATX inhibition and its effects on the LPA signaling pathway, due to the lack of specific public-domain data for a compound designated "Autotaxin-IN-1".

The Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the key enzyme that hydrolyzes lysophosphatidylcholine (LPC) to produce LPA and choline.[3][4][10] The generated LPA then binds to its cognate receptors (LPAR1-6) on the cell surface. These receptors couple to various heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs), initiating diverse downstream signaling cascades.[6][7]

Key downstream pathways activated by LPA receptor signaling include:

-

Gαq/11: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

-

Gαi/o: Inhibition of adenylyl cyclase and activation of the Ras-MAPK and PI3K-Akt pathways, promoting cell survival and proliferation.[1]

-

Gα12/13: Activation of RhoA, a small GTPase that regulates the actin cytoskeleton, cell shape, and motility.[4][6]

-

Gαs: Stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

The pleiotropic effects of LPA are therefore dictated by the specific LPARs expressed on a given cell type and their coupling to these distinct G protein pathways.[6][8]

Caption: The ATX-LPA signaling cascade and the point of intervention for ATX inhibitors.

Autotaxin Inhibitors: Mechanism of Action

Autotaxin inhibitors are small molecules designed to block the enzymatic activity of ATX, thereby preventing the conversion of LPC to LPA.[11] These inhibitors typically bind to the active site of ATX, which contains a hydrophobic pocket that accommodates the acyl chain of the LPC substrate and a bimetallic zinc-binding motif essential for catalysis.[2][12] By occupying this site, inhibitors prevent the substrate from binding and being hydrolyzed.

The development of ATX inhibitors has evolved from lipid-like molecules that mimic the natural substrate to non-lipid small molecules with improved pharmacokinetic properties.[3] These compounds can be broadly classified based on their binding mode within the T-shaped binding pocket of ATX.[13] The ultimate effect of an ATX inhibitor is the reduction of LPA levels in biological fluids, leading to the attenuation of LPA receptor-mediated signaling. This makes them valuable tools for studying the ATX-LPA axis and potential therapeutic agents for diseases driven by excessive LPA signaling.[10][11]

Caption: Competitive inhibition of ATX prevents LPA production and downstream signaling.

Quantitative Data for Representative Autotaxin Inhibitors

The potency of Autotaxin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce ATX enzyme activity by 50%. The following table summarizes publicly available data for several well-known ATX inhibitors.

| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Reference |

| PF-8380 | Human ATX | Fluorogenic (Amplex Red) | 6 | [10] |

| Ziritaxestat (GLPG1690) | Human ATX | Not Specified | 541 (in rat plasma) | [14] |

| BBT-877 | Human ATX | ex vivo assay | 6.9 | [13] |

| ATX-1d | Human ATX | Fluorogenic (FS-3) | 1800 (1.8 µM) | [15][16] |

Experimental Protocols

Characterizing the efficacy and mechanism of Autotaxin inhibitors involves a series of biochemical and cell-based assays.

Biochemical Autotaxin Inhibition Assay (Fluorogenic)

This assay directly measures the enzymatic activity of ATX and its inhibition. A common method utilizes a synthetic substrate that becomes fluorescent upon cleavage by ATX.

Objective: To determine the IC₅₀ of a test compound against recombinant human Autotaxin.

Principle: The fluorogenic substrate FS-3 or the Amplex Red coupled assay is used. In the Amplex Red assay, ATX hydrolyzes LPC to produce choline, which is then oxidized by choline oxidase to produce H₂O₂. Horseradish peroxidase uses this H₂O₂ to convert the non-fluorescent Amplex Red to the highly fluorescent resorufin, providing a readout of ATX activity.[10] In the FS-3 assay, ATX cleaves the substrate directly, causing an increase in fluorescence that can be monitored.[16]

Detailed Methodology (Amplex Red Example):

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 20 mM CaCl₂, 5 mM KCl, 0.01% Triton-X100, pH 8.0.[10]

-

Enzyme Solution: Recombinant human ATX is diluted in assay buffer to a final concentration of ~6.6 nM.[10]

-

Substrate/Reagent Mix: A mix containing choline oxidase (e.g., 7.3 U/ml), horseradish peroxidase (e.g., 14.7 U/ml), Amplex Red, and the substrate LPC is prepared in assay buffer.[10]

-

Test Compound: The inhibitor is serially diluted in DMSO and then further diluted in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Add 20 µL of the ATX enzyme solution to all wells except the background controls.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate/reagent mix to all wells.

-

Monitor the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates to the vehicle control (100% activity) and background (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: A generalized workflow for determining the IC₅₀ of an ATX inhibitor.

Cell-Based LPA Signaling Assay

Objective: To measure the effect of an ATX inhibitor on LPA-induced signaling in a cellular context.

Principle: A reporter cell line that expresses a specific LPA receptor (e.g., LPAR1) and a downstream reporter (e.g., a calcium-sensitive dye or a serum response element-luciferase construct) is used. The assay measures the ability of an inhibitor to block the production of LPA by exogenously added ATX and LPC, thereby preventing the activation of the cellular reporter system.[17]

Detailed Methodology (Calcium Flux Example):

-

Cell Preparation:

-

Culture cells expressing the LPA receptor of interest (e.g., HEK293-LPAR1) to ~80-90% confluency.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

-

Assay Procedure:

-

Plate the dye-loaded cells in a microplate.

-

Prepare a reaction mix containing ATX enzyme, LPC substrate, and varying concentrations of the test inhibitor in a physiological buffer. Incubate this mix to allow LPA to be generated.

-

Alternatively, add ATX, LPC, and the inhibitor directly to the cells to measure LPA generation and signaling in real-time.[17]

-

Add the reaction mix (or individual components) to the cells.

-

Immediately measure the transient increase in intracellular calcium using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

-

Data Analysis:

-

Quantify the calcium response (e.g., peak fluorescence intensity or area under the curve).

-

Normalize the data to controls (LPA alone for maximum signal, buffer for baseline).

-

Plot the response against the inhibitor concentration to determine the IC₅₀ for the inhibition of the cellular signaling event.

-

Conclusion

The Autotaxin-LPA signaling pathway is a pivotal regulator of numerous cellular functions and a validated target for therapeutic intervention in a range of diseases. Potent and specific inhibitors of Autotaxin serve as invaluable chemical probes to dissect the complexities of this pathway and as promising candidates for drug development. The methodologies outlined in this guide provide a framework for the discovery, characterization, and validation of novel Autotaxin inhibitors, paving the way for new treatments for fibrosis, cancer, and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]

- 16. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Autotaxin Axis: A Technical Guide to its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a pivotal role in extracellular signaling.[1][2][3][4] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2][3][4][5][6][7] The ATX-LPA signaling axis is integral to a multitude of physiological and pathological processes, including embryonic development, cell proliferation and migration, inflammation, fibrosis, and cancer progression.[1][2][3][5][6] Consequently, the development of potent and selective autotaxin inhibitors has emerged as a significant therapeutic strategy for a range of diseases. This guide provides a comprehensive overview of a key autotaxin inhibitor, its mechanism of action, experimental protocols, and the broader signaling context.

While a specific compound designated "Autotaxin-IN-1" and its corresponding CAS number were not definitively identified in public databases, several potent autotaxin inhibitors with similar nomenclature exist. This guide will focus on well-characterized inhibitors, providing their CAS numbers and relevant technical data.

Featured Autotaxin Inhibitors: Quantitative Data

The following table summarizes key quantitative data for representative autotaxin inhibitors, facilitating a comparative assessment of their potency and properties.

| Compound Name | CAS Number | IC₅₀ (nM) | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Autotaxin-IN-3 | 2156655-68-2 | 2.4[8] | C₂₂H₂₁N₉O₂ | 443.46[9] | Sourced from patent WO2018212534A1.[8] |

| Autotaxin-IN-13 | 1588501-59-0 | 6[10] | Not specified | Not specified | Demonstrates good oral bioavailability and low plasma clearance in vivo.[10] |

| PF-8380 | 1144035-53-9 | Not specified | C₂₂H₂₁Cl₂N₃O₅ | 478.33 | Binds directly to the enzyme's active site.[11] |

| HA 130 | 1229652-21-4 | Not specified | C₂₄H₁₉BFNO₅S | 463.29 | An inhibitor of autotaxin.[11] |

| S32826 | 1103672-43-0 | Not specified | Not specified | Not specified | An inhibitor of autotaxin.[11] |

| Ziritaxestat (GLPG1690) | Not specified | Not specified | Not specified | Not specified | The first ATX inhibitor to enter clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[12][13] |

The Autotaxin-LPA Signaling Pathway

Autotaxin is the primary producer of extracellular LPA.[3] Once generated, LPA binds to a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1][2][5] This binding initiates a cascade of downstream signaling events that influence a wide array of cellular functions. The specific cellular response is dependent on the expression profile of LPA receptors and the cellular context.

References

- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Autotaxin-IN-3 - MedChem Express [bioscience.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Autotaxin-IN-13|CAS 1588501-59-0|DC Chemicals [dcchemicals.com]

- 11. scbt.com [scbt.com]

- 12. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Autotaxin Inhibitors

Disclaimer: The specific compound "Autotaxin-IN-1" is not prominently documented in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the biological activity of potent and well-characterized Autotaxin (ATX) inhibitors, using representative examples to illustrate the core principles, experimental methodologies, and therapeutic potential of this class of molecules. The quantitative data and specific examples provided are based on published findings for established ATX inhibitors.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that plays a crucial role in extracellular lipid signaling.[1][2] It is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4]

LPA exerts its diverse biological effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6.[3][5] This activation triggers a cascade of downstream signaling pathways, including those involving Ras-Raf-MAPK, PI3K-Akt, and RhoA, which regulate fundamental cellular processes.[4][6] These processes include cell proliferation, survival, migration, and differentiation.[3][7]

The ATX-LPA signaling axis is integral to various physiological processes such as embryonic development, wound healing, and lymphocyte trafficking.[2][4] However, dysregulation of this pathway has been implicated in a wide range of pathologies, including cancer progression and metastasis, chronic inflammation, and fibrosis in organs like the lungs and liver.[8][9][10] Consequently, inhibiting ATX activity to reduce LPA production has emerged as a promising therapeutic strategy for these conditions.[9][11]

Quantitative Data: Potency of Representative Autotaxin Inhibitors

The efficacy of ATX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ATX enzymatic activity by 50%. The following table summarizes the reported IC50 values for several well-characterized ATX inhibitors, measured using various substrates.

| Inhibitor Name | IC50 Value | Substrate Used | Reference |

| ATX-1d | 1.8 ± 0.3 µM | FS-3 | [10] |

| S32826 | 5.6 nM | LPC | [3] |

| Compound 33 | 10 nM | hATX (in vitro) | [3] |

| Compound 33 | 55 nM | Plasma Assay | [3] |

| SW-A3 | 33.8 nM | FS-3 | [3] |

| BrP-LPA | 0.7–1.6 µM | LPC | [3] |

| Tetrahydrocannabinol (THC) | 407 ± 67 nM | ATX-gamma isoform | [12] |

Experimental Protocols

The characterization of ATX inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional effects.

In Vitro Autotaxin Inhibition Assay (Fluorogenic)

This assay is widely used for high-throughput screening and determination of inhibitor potency (IC50).[10]

Principle: The assay utilizes a synthetic substrate, FS-3, which is an LPC analogue conjugated to both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA, pH 8.0).

-

Reconstitute recombinant human Autotaxin (ATX) in the assay buffer to a working concentration (e.g., 5 nM).

-

Dissolve the fluorogenic substrate FS-3 in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer to a working concentration (e.g., 1 µM).

-

Prepare a serial dilution of the test inhibitor (e.g., ATX-1d) in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the ATX enzyme solution to each well.

-

Add 25 µL of the inhibitor solution at various concentrations to the test wells. Add 25 µL of buffer with DMSO for control (100% activity) and buffer alone for blank wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the FS-3 substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 485 nm, Emission: 530 nm) in a kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Subtract the rate of the blank from all other wells.

-

Determine the percent inhibition for each inhibitor concentration relative to the control (100% activity) wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell-Based Downstream Signaling Assay (Western Blot for p-Akt)

This assay assesses the inhibitor's ability to block ATX-induced signaling within a cellular context.

Principle: ATX-produced LPA activates the PI3K-Akt signaling pathway, leading to the phosphorylation of Akt (p-Akt). An effective ATX inhibitor will prevent LPA production and thus reduce the levels of p-Akt.[5]

Methodology:

-

Cell Culture:

-

Culture a responsive cell line (e.g., A375 human melanoma cells, 4T1 murine breast carcinoma cells) in appropriate media until they reach 70-80% confluency.[10]

-

Serum-starve the cells for 12-24 hours prior to the experiment to reduce baseline signaling.

-

-

Treatment:

-

Pre-incubate the serum-starved cells with various concentrations of the ATX inhibitor for 1-2 hours.

-

Stimulate the cells by adding the ATX substrate, LPC (e.g., 10 µM), to the media for a defined period (e.g., 15-30 minutes). Include a negative control (no LPC) and a positive control (LPC without inhibitor).

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against phosphorylated Akt (p-Akt, e.g., Ser473).

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

Compare the normalized p-Akt levels in inhibitor-treated samples to the positive control to determine the extent of signaling inhibition.

-

Visualizations: Signaling Pathways and Workflows

Caption: The Autotaxin-LPA signaling pathway and the mechanism of its inhibition.

Caption: A logical workflow for the screening and validation of novel Autotaxin inhibitors.

References

- 1. Autotaxin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Autotaxin-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of Autotaxin-IN-1, a potent inhibitor of Autotaxin (ATX). The provided information is intended for use by professionals in the fields of academic research and drug development.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (GPCRs), designated as LPAR1-6, to regulate a wide array of cellular processes including cell proliferation, migration, and survival. The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation, making it an attractive therapeutic target. This compound is a potent inhibitor of ATX and serves as a valuable tool for studying the biological functions of the ATX-LPA axis and for the development of novel therapeutics.

Autotaxin-LPA Signaling Pathway

Autotaxin is the primary producer of extracellular LPA. Once secreted, ATX binds to the cell surface, for instance through interactions with integrins, localizing LPA production in proximity to its receptors. The binding of LPA to its G protein-coupled receptors (LPARs) initiates downstream signaling cascades that mediate a variety of physiological and pathological responses.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound against human Autotaxin is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human Autotaxin | Biochemical Assay | 1 | (Sci-Meds) |

Experimental Protocol: In Vitro Autotaxin Activity Assay (Fluorescence-Based)

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of this compound. The assay utilizes a fluorogenic LPC analogue, FS-3, which upon cleavage by Autotaxin, releases a fluorophore, leading to an increase in fluorescence intensity.

Materials and Reagents

-

Human recombinant Autotaxin (hATX)

-

This compound

-

FS-3 (fluorogenic substrate)

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA, pH 8.0

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.

-

DMSO (for compound dilution)

Experimental Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing. Further dilute these in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Plate Preparation:

-

Add 10 µL of the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.

-

Include wells for a "no inhibitor" control (vehicle) and a "no enzyme" control (assay buffer only).

-

-

Enzyme Addition:

-

Prepare a solution of human recombinant Autotaxin in assay buffer at a final concentration of 4 nM.

-

Add 40 µL of the Autotaxin solution to each well, except for the "no enzyme" control wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Prepare a solution of the fluorogenic substrate FS-3 in assay buffer at a final concentration of 1 µM.

-

Add 10 µL of the FS-3 solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 60 µL.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.

-

Data Analysis

-

Calculate the rate of reaction: For each well, determine the rate of increase in fluorescence over time (slope of the linear portion of the curve).

-

Calculate the percentage of inhibition:

-

Percentage Inhibition = [1 - (Rate of sample / Rate of no inhibitor control)] * 100

-

-

Determine the IC50 value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro assay for determining the inhibitory activity of this compound.

Caption: Workflow for the in vitro this compound inhibition assay.

Application Notes: Synergistic Inhibition of Cancer Cell Growth by Co-administration of an Autotaxin Inhibitor and Paclitaxel

Introduction

Resistance to conventional chemotherapy remains a significant hurdle in oncology. Paclitaxel, a potent mitotic inhibitor, is a cornerstone of treatment for various solid tumors, including breast and ovarian cancer. It functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis[1][2][3][4]. However, its efficacy is often limited by the development of resistance.

Recent research highlights the role of the autotaxin (ATX)–lysophosphatidic acid (LPA) signaling axis in promoting cancer cell survival and chemoresistance[3][5][6][7]. Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid LPA[6][8][9][10]. LPA, through its G protein-coupled receptors (LPARs), activates downstream pathways like PI3K-AKT and RAS-MAPK, which enhance cell survival, proliferation, and DNA repair, thereby diminishing the efficacy of cytotoxic therapies[3].

This application note details the synergistic anti-cancer effects observed when combining paclitaxel with a potent autotaxin inhibitor. By inhibiting ATX, the production of pro-survival LPA is reduced, rendering cancer cells more susceptible to the cytotoxic effects of paclitaxel. We provide experimental data from in vitro studies, detailed protocols for key assays, and visualizations of the underlying mechanisms and workflows. While the specific data presented here features the novel inhibitor ATX-1d[5][6], the principles are applicable to other potent ATX inhibitors, such as Autotaxin-IN-1 (IC₅₀ = 2.2 nM)[2], which are under investigation for various pathologies.

Mechanism of Action and Rationale for Combination

The therapeutic strategy is based on a dual-pronged attack on cancer cell proliferation and survival.

-

Paclitaxel: Binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This hyper-stabilization disrupts the dynamic instability required for mitotic spindle assembly and chromosome segregation, arresting cells in mitosis and ultimately inducing apoptosis[1][2][11][12].

-

Autotaxin Inhibitor (e.g., ATX-1d): Blocks the catalytic activity of ATX, preventing the conversion of lysophosphatidylcholine (LPC) to LPA. This reduces the activation of LPARs and downstream pro-survival signaling, thereby counteracting a key mechanism of chemoresistance[3][5][6].

The combination is hypothesized to be synergistic because the ATX inhibitor sensitizes cancer cells to chemotherapy by disabling a crucial survival pathway that tumor cells exploit to withstand cytotoxic stress.

Quantitative Data Summary

In vitro studies demonstrate that the ATX inhibitor ATX-1d significantly enhances the potency of paclitaxel in cancer cell lines without exhibiting cytotoxicity as a single agent. The data below is summarized from studies on 4T1 murine breast carcinoma and A375 human melanoma cells[5][6].

| Parameter | Value | Reference |

| ATX-1d Potency | ||

| IC₅₀ vs. Autotaxin | 1.8 ± 0.3 μM | [5][6] |

Table 1: Potency of the reference autotaxin inhibitor ATX-1d.

| Cell Line | Treatment | GI₅₀ (nM) | Potency Increase | Reference |

| A375 (Human Melanoma) | Paclitaxel Alone | 38 ± 12 | - | [5][6] |

| Paclitaxel + 3 µM ATX-1d | 10 ± 0 | 4-fold | [5][6] | |

| 4T1 (Murine Breast Carcinoma) | Paclitaxel Alone | 258 ± 78 | - | [5][6] |

| Paclitaxel + 3 µM ATX-1d | 25 ± 11 | 10-fold | [5][6] |

Table 2: Synergistic effect of ATX-1d on Paclitaxel potency in cancer cell lines. GI₅₀ represents the concentration required for 50% inhibition of cell growth.

Experimental Protocols

Detailed protocols for evaluating the synergy between an ATX inhibitor and paclitaxel are provided below.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol determines the effect of the drug combination on cancer cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., 4T1, A375)

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

-

96-well cell culture plates

-

Paclitaxel and Autotaxin Inhibitor

-

Vehicle (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[14].

-

Drug Preparation: Prepare serial dilutions of paclitaxel and the ATX inhibitor in culture medium. For combination studies, prepare a matrix of concentrations for both drugs.

-

Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (medium with DMSO) and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂[14].

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals[13][15].

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution[13].

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader[14].

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot dose-response curves and determine the GI₅₀ (or IC₅₀) values for each treatment. Synergy can be quantified using methods like the Combination Index (CI) from Chou-Talalay.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by the drug combination.

Materials:

-

Cells grown in 6-well plates

-

Paclitaxel and Autotaxin Inhibitor

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Cold 1X PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the desired concentrations of paclitaxel, the ATX inhibitor, and the combination for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. Transfer the supernatant (containing floating cells) to a centrifuge tube. Gently wash the adherent cells with PBS, then trypsinize and add them to the same tube[16].

-

Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS[1][16].

-

Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[1].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[17].

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour[1][17].

-

Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the efficacy of the combination therapy in a mouse model. While direct in vivo data for ATX-1d with paclitaxel is not yet published, studies with other ATX inhibitors like GLPG1690 in combination with chemotherapy have shown promise[18].

Materials:

-

Immunocompromised mice (e.g., NSG or Nude mice), 6-8 weeks old[19].

-

Cancer cells (e.g., 4T1 murine breast cancer cells).

-

Paclitaxel formulation for IV injection.

-

Autotaxin Inhibitor formulation for oral (PO) or intraperitoneal (IP) administration.

-

Sterile PBS, Matrigel (optional).

-

Digital calipers.

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in 100-200 µL of PBS (or a 1:1 mixture of PBS:Matrigel) into the flank of each mouse[20][21].

-

Tumor Growth and Randomization: Allow tumors to grow. Once tumors reach an average volume of 100-200 mm³, randomize the mice into different treatment cohorts (typically 8-10 mice per group)[19].

-

Treatment Groups:

-

Group 1: Vehicle Control

-

Group 2: Paclitaxel (e.g., 10-20 mg/kg, IV, administered according to a set schedule)[22]

-

Group 3: Autotaxin Inhibitor (dose and schedule determined by its pharmacokinetic profile)

-

Group 4: Paclitaxel + Autotaxin Inhibitor

-

-

Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity[19].

-

Study Endpoint: Continue the treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

-

Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3).

Conclusion

The combination of an autotaxin inhibitor with paclitaxel represents a promising strategy to overcome chemoresistance in cancer. By targeting the ATX-LPA survival pathway, ATX inhibitors can significantly enhance the cytotoxic efficacy of paclitaxel in vitro. The protocols outlined in this document provide a robust framework for researchers to investigate this synergy in various cancer models, facilitating further pre-clinical and clinical development of this combination therapy.

References

- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of autotaxin and insight into GPCR activation by lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. doaj.org [doaj.org]

- 8. Autotaxin - Wikipedia [en.wikipedia.org]

- 9. Autotaxin: structure-function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-function relationships of autotaxin, a secreted lysophospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]